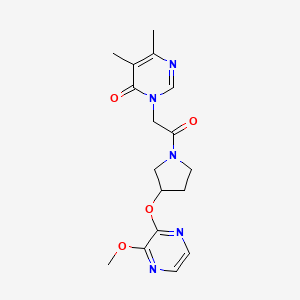

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-11-12(2)20-10-22(17(11)24)9-14(23)21-7-4-13(8-21)26-16-15(25-3)18-5-6-19-16/h5-6,10,13H,4,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDTUFURXUPUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves multi-step organic reactions. Typically, the synthetic route would start with the construction of the pyrimidinone core, followed by the addition of the pyrrolidine and pyrazine groups through nucleophilic substitution and condensation reactions. Reaction conditions include the use of organic solvents like acetonitrile or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production may involve batch processing or continuous flow methods to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction's progress and confirm the final product's identity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions to form hydroxyl or carbonyl derivatives.

Reduction: : Reduction may convert carbonyl groups to alcohols.

Substitution: : The methoxypyrazine moiety can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation products include hydroxylated and carboxylated derivatives.

Reduction products primarily include alcohols.

Substitution leads to halogenated derivatives, enhancing biological activity.

Scientific Research Applications

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is utilized in several scientific domains:

Chemistry: : As an intermediate in organic synthesis for creating more complex molecules.

Biology: : Used in studying enzyme interactions due to its structural resemblance to natural substrates.

Industry: : Used in manufacturing fine chemicals and specialized polymers.

Mechanism of Action

This compound exerts its effects through specific molecular interactions:

Molecular Targets: : Typically, enzymes with active sites complementary to the compound's structure.

Pathways: : Inhibition or modulation of enzymatic pathways, affecting cellular processes like signal transduction or metabolic pathways.

Comparison with Similar Compounds

Heterocyclic Linker Modifications

- Target vs. Thiadiazol Analogs (): The target compound replaces the thiadiazole ring in and with a 3-methoxypyrazine group. Thiadiazoles, in contrast, may improve metabolic stability due to sulfur’s lipophilicity.

- Piperidine vs. Pyrrolidine Linkers : The target uses a pyrrolidine ring (5-membered) instead of piperidine (6-membered), which could reduce conformational flexibility and alter binding pocket compatibility .

Core Pyrimidinone Variations

- 5,6-Dimethylpyrimidinone (Target) vs. Trifluoromethylpyrimidinone (): The 5,6-dimethyl groups in the target may increase steric hindrance compared to the electron-withdrawing trifluoromethyl group in , affecting both solubility and target affinity.

- Pyrido[3,4-d]pyrimidinone (): The fused pyridine ring in expands conjugation, likely improving planarity and π-π stacking interactions, but sacrifices the methyl groups’ steric effects seen in the target.

Biological Activity

The compound 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that integrates several heterocyclic structures, including a methoxypyrazine and a pyrrolidine moiety. This unique configuration suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

Structural Features

The structural composition of the compound includes:

- Methoxypyrazine group : Known for its role in various biological activities.

- Pyrrolidine ring : Often associated with neuroprotective effects.

- Pyrimidine core : Linked to diverse therapeutic effects.

These features contribute to the compound's potential interactions with biological targets.

Antimicrobial Properties

Compounds with similar structural features have demonstrated antibacterial and antifungal properties . For instance, derivatives of methoxypyrazines are known to exhibit activity against various pathogens, suggesting that this compound may also possess similar antimicrobial capabilities.

Neuroprotective Effects

The presence of the pyrrolidine ring is significant as compounds with similar structures have shown neuroprotective abilities , potentially impacting conditions like neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The methoxypyrazine moiety may enhance binding affinity to these targets, leading to modulation of their activity.

Study on Antimicrobial Activity

A study focused on similar pyrazine derivatives highlighted their efficacy against bacterial strains, demonstrating minimum inhibitory concentrations (MICs) that support their use as potential antimicrobial agents. These findings suggest that this compound could be further explored for its antimicrobial properties in clinical settings.

Cytotoxicity Assessment

In vitro assays conducted on related compounds indicated significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values in low micromolar ranges, suggesting that this compound may warrant similar testing to evaluate its anticancer potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methoxypyrazine Derivative | Pyrazine + Methoxy Group | Antimicrobial, Anticancer |

| Pyrrolidine Analog | Pyrrolidine Ring | Neuroprotective |

| Pyrimidine Compound | Pyrimidine Core | Diverse therapeutic effects |

This table illustrates how compounds with structural similarities can exhibit comparable biological activities, emphasizing the importance of structural features in determining pharmacological effects.

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In-depth Mechanistic Studies : To elucidate the specific pathways and molecular targets involved.

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Safety and Toxicology Assessments : To evaluate potential side effects and establish safety profiles.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Coupling of pyrrolidine and pyrazine moieties : A Mitsunobu reaction or nucleophilic substitution may link the 3-methoxypyrazin-2-yloxy group to the pyrrolidine ring .

- Formation of the pyrimidinone core : Metal carbonyl-mediated rearrangements (e.g., using Rh or Pd catalysts) can construct the 5,6-dimethylpyrimidin-4(3H)-one scaffold via cyclization of oxadiazole precursors .

- Key intermediates : Ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates or substituted tetrazoles are often used to introduce functional groups .

Example Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazine-pyrrolidine coupling | DIAD, PPh₃ (Mitsunobu) | THF | 0°C to RT | 60–75% | |

| Pyrimidinone cyclization | Rh(CO)₂Cl₂ | Toluene | 80°C | 45–55% |

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, methyl groups) and confirms regioselectivity .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in structurally analogous compounds (e.g., thiopyrano-thieno-pyrimidinones) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for intermediates with labile functional groups .

Data Interpretation Tip : Discrepancies in NOESY (e.g., unexpected coupling) may indicate conformational flexibility in the pyrrolidine ring .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidinone core under varying catalytic conditions?

- Catalyst Screening : Test transition metals (Pd, Rh) and ligands (e.g., BINAP) to enhance cyclization efficiency. For example, Pd(OAc)₂ with DPPF increases yields by 15–20% in analogous pyrimidine syntheses .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions; toluene/THF balances reactivity and stability .

- Additives : Molecular sieves or bases (e.g., K₂CO₃) absorb byproducts (H₂O, HCl) that deactivate catalysts .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts to identify misassigned signals. For example, methoxy group orientation on pyrazine may alter chemical shifts by 0.2–0.5 ppm .

- Dynamic Effects : Variable-temperature NMR detects ring puckering in pyrrolidine, which DFT static models may overlook .

- Crystallographic Validation : Single-crystal X-ray structures (e.g., R factor < 0.05) provide definitive bond-length/angle data to refine computational parameters .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic or electrophilic reactions?

- Electrophilic Sites : The pyrimidinone carbonyl (C4=O) and pyrrolidine α-protons are susceptible to nucleophilic attack. Steric shielding from 5,6-dimethyl groups reduces reactivity at C2 .

- Nucleophilic Sites : The pyrazine N-atoms and pyrrolidine oxygen participate in hydrogen bonding, affecting solubility and catalytic interactions .

- Substituent Effects : Electron-donating methoxy groups on pyrazine increase electron density at adjacent positions, facilitating SNAr reactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Kinase Inhibition Assays : Use ATP-binding pocket models (e.g., CDK2 or EGFR kinases) due to structural similarity to known pyrimidinone inhibitors .

- Cytotoxicity Screening : MTT assays on cancer cell lines (HeLa, MCF-7) at 1–100 µM concentrations .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across cell lines?

- Dose-Response Curves : Test 5–8 concentration points to rule out non-linear effects .

- Membrane Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake variability. A logP > 3 may reduce activity in hydrophilic media .

- Off-Target Effects : Proteome-wide profiling (e.g., affinity chromatography-MS) identifies unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.